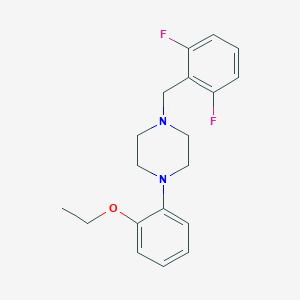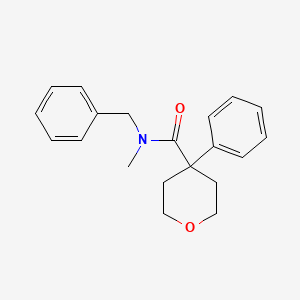
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline, also known as CDMQ, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a quinoline derivative and has been found to have potential applications in various areas of research.
Wirkmechanismus
The mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has been found to have various biochemical and physiological effects. Studies have shown that 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline inhibits the activity of certain enzymes that are involved in the inflammatory response. 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline in lab experiments is that it has been found to be relatively safe and non-toxic. However, one limitation of using 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline is that it is a relatively new compound and there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are many potential future directions for research involving 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline. One area of research that has shown promise is the use of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline in the development of new cancer treatments. Further studies are needed to fully understand the mechanism of action of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline and to determine its potential applications in other areas of research.
In conclusion, 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline is a chemical compound that has shown potential applications in various areas of scientific research. Its mechanism of action involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Further studies are needed to fully understand the properties and potential applications of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline.
Synthesemethoden
The synthesis of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methyl-4-chloroquinoline with acetylene gas to produce 2-methyl-4-chloro-3-ethynylquinoline. This compound is then reacted with 3,3-dichloropropene in the presence of a palladium catalyst to produce 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has shown potential applications in various areas of scientific research. One area of research where 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline has been studied is in the field of cancer research. Studies have shown that 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-6-methoxy-2-methylquinoline inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
4-chloro-3-(3,3-dichloroprop-2-enyl)-6-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO/c1-8-10(4-6-13(15)16)14(17)11-7-9(19-2)3-5-12(11)18-8/h3,5-7H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHARKHZGPERLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3,3-dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)
![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)




![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)


![dimethyl 3-methyl-5-[(2-pyrazinylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5806986.png)
![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)